molecular formula C11H16N2O2 B1374651 Tert-butyl 2-(pyridin-2-ylamino)acetate CAS No. 1207176-12-2

Tert-butyl 2-(pyridin-2-ylamino)acetate

Cat. No. B1374651
CAS RN: 1207176-12-2
M. Wt: 208.26 g/mol
InChI Key: XIAZGZWZCWMSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-(pyridin-2-ylamino)acetate” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(pyridin-2-ylamino)acetate” consists of a pyridin-2-ylamino group attached to an acetate group, which is further connected to a tert-butyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 2-(pyridin-2-ylamino)acetate” are not available, it’s worth noting that 2-pyridyl organometallics are known to be challenging coupling partners in cross-coupling reactions .


Physical And Chemical Properties Analysis

“Tert-butyl 2-(pyridin-2-ylamino)acetate” is a compound with a molecular weight of 208.26 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Catalytic Activity in Acylation Chemistry

Tert-butyl 2-(pyridin-2-ylamino)acetate has been explored in the context of acylation chemistry. Specifically, derivatives of this compound have been used as catalysts. For instance, polymethacrylates containing a 4-amino-pyridyl derivative, which is structurally similar to tert-butyl 2-(pyridin-2-ylamino)acetate, have shown effectiveness as catalysts in acylation reactions. These compounds have demonstrated a self-activation mechanism via neighboring group effects, enhancing their catalytic activity (Mennenga et al., 2015).

Mechanistic Study in Acetylation of Alcohols

In a mechanistic study involving the acetylation of alcohols, compounds similar to tert-butyl 2-(pyridin-2-ylamino)acetate, particularly those involving pyridine derivatives, have been used to investigate the catalytic processes. Such studies contribute to a deeper understanding of the underlying chemical mechanisms and the role of pyridine-based catalysts in these reactions (Xu et al., 2005).

Synthesis and Structural Analysis in Coordination Chemistry

Tert-butyl 2-(pyridin-2-ylamino)acetate derivatives have been synthesized and analyzed in the realm of coordination chemistry. For example, the oxidative cyclization of certain pyridine derivatives has facilitated the preparation of complex structures with potential applications in material science and catalysis. Structural analyses of these compounds have provided insights into their potential for forming stable hydrogen bonding associations, which are important for supramolecular chemistry applications (Garza-Ortiz et al., 2013).

Role in Histamine Receptor Ligand Synthesis

Compounds structurally related to tert-butyl 2-(pyridin-2-ylamino)acetate have been synthesized as ligands for histamine H4 receptors. These ligands, featuring a 2-aminopyrimidine core, have shown potential in the development of anti-inflammatory and antinociceptive agents. This highlights the role of pyridine derivatives in medicinal chemistry (Altenbach et al., 2008).

properties

IUPAC Name

tert-butyl 2-(pyridin-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZGZWZCWMSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739885
Record name tert-Butyl N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(pyridin-2-ylamino)acetate

CAS RN

1207176-12-2
Record name tert-Butyl N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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